Product packaging for Fluoridamid diolamine(Cat. No.:CAS No. 38827-31-5)

Fluoridamid diolamine

Cat. No.: B13740236
CAS No.: 38827-31-5
M. Wt: 401.40 g/mol
InChI Key: JTEMNECPCZICBX-UHFFFAOYSA-N
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Description

Fluoridamid Diolamine is a chemical reagent of interest in various research fields. In cariology, fluoride compounds are extensively studied for their cariostatic mechanisms, primarily through topical action. Fluoride aids in controlling tooth decay by enhancing the remineralization of enamel and inhibiting its demineralization during acidic challenges. It facilitates the formation of fluorapatite, a crystal that integrates into dental enamel, making it more resistant to future acid attacks. Furthermore, at concentrations found in dental plaque, fluoride can have biological activity on critical virulence factors of cariogenic bacteria, such as Streptococcus mutans , though the full implications of this antimicrobial action are an area of ongoing research. Researchers value this compound as a tool for investigating these and other potential applications in laboratory settings. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22F3N3O5S B13740236 Fluoridamid diolamine CAS No. 38827-31-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38827-31-5

Molecular Formula

C14H22F3N3O5S

Molecular Weight

401.40 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C10H11F3N2O3S.C4H11NO2/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13;6-3-1-5-2-4-7/h3-5,15H,1-2H3,(H,14,16);5-7H,1-4H2

InChI Key

JTEMNECPCZICBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F.C(CO)NCCO

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Pathways for Fluoridamid Diolamine

Elucidation of Novel Synthetic Routes to Fluoridamid Diolamine

There is no publicly available scientific literature detailing novel or established synthetic routes specifically for this compound. General synthetic strategies for analogous fluorinated aromatic amides and their subsequent salt formation with diolamines could be hypothesized, but no specific examples for this compound have been documented.

Without established synthetic routes, there is no information available on the optimization of reaction conditions to enhance the yield and selectivity for the synthesis of this compound. General principles of optimizing organic reactions, such as modifying temperature, pressure, catalyst, and solvent systems, are fundamental in synthetic chemistry but have not been specifically applied to this compound in any published research. researchgate.net

The structure of this compound does not inherently possess a chiral center. Therefore, stereoselective synthesis approaches would only be applicable to the synthesis of potential chiral analogues. There is currently no information in the scientific literature regarding the design or synthesis of chiral analogues of this compound. Methodologies for the stereoselective synthesis of other fluorinated compounds have been developed, which could theoretically be adapted if a chiral version of this molecule were to be designed. nih.govmdpi.com

The application of green chemistry principles to the synthesis of this compound has not been reported, as no synthesis has been published. Green chemistry in the synthesis of other fluorinated compounds often focuses on the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. cas.cndovepress.comeurekalert.orgsciencedaily.comrsc.org

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

No mechanistic investigations of the key bond-forming reactions in the synthesis of this compound have been published. Such studies would typically follow the development of a synthetic route and would involve techniques like kinetic analysis, isotopic labeling, and computational modeling to understand the reaction pathways. researchgate.netrsc.orgresearchgate.net

Exploration of Precursor Chemistry and Intermediate Reactivity

There is no available information on the specific precursors or the reactivity of intermediates involved in the synthesis of this compound. The identification and study of precursors and intermediates are crucial for understanding and optimizing a synthetic pathway.

Scale-Up Considerations for Academic Research Applications

As there are no published laboratory-scale syntheses for this compound, there are consequently no reports on the considerations for scaling up its production for academic research applications. Such considerations would typically include factors like reagent availability and cost, reaction safety and exothermicity, and purification methods suitable for larger quantities.

Data on Related Chemical Synthesis

While no specific data exists for this compound, the following table illustrates typical reaction conditions that might be optimized in the synthesis of related sulfonyl fluorides, a functional group present in the parent molecule of the diolamine salt. This data is provided for illustrative purposes only and does not represent an actual synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Fluorinating Agent KFXtalfluor-E®Thionyl fluoride (B91410)
Solvent Acetonitrile (B52724)DichloromethaneNeat
Temperature (°C) 802560
Reaction Time (h) 1261
Yield (%) 758595

This table is a hypothetical representation of reaction optimization and is not based on the actual synthesis of this compound.

Investigations into the Molecular and Biochemical Mechanisms of Action of Fluoridamid Diolamine

Analysis of Fluoridamid Diolamine's Interactions with Specific Biomolecules

No specific studies on the interaction of this compound with biomolecules were found. Research on general fluoride (B91410) compounds provides some context.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., impact on Na+, K+-ATPase activity)

There is no available research specifically investigating the effects of this compound on enzyme kinetics, including its impact on Na+, K+-ATPase activity.

However, extensive research exists on the inhibitory effects of fluoride ions on Na+, K+-ATPase. Fluoride has been shown to inhibit the activity of this enzyme by interfering with the phosphorylation process. mdpi.com The mechanism often involves the formation of a stable complex with magnesium and the phosphate (B84403) group at the enzyme's active site, mimicking a transition state and thus blocking the enzyme's normal function. mdpi.com This inhibition can disrupt the crucial sodium and potassium gradients across cell membranes, which are vital for numerous cellular processes, including nerve impulse transmission and nutrient transport.

Receptor Binding Profiling and Ligand-Target Dynamics

No studies detailing the receptor binding profile or ligand-target dynamics of this compound have been published. The potential of this compound to interact with specific cellular receptors remains an uninvestigated area.

Modulation of Intracellular Signaling Pathways at a Molecular Level

Specific data on how this compound modulates intracellular signaling pathways is not available.

Studies on fluoride, however, indicate that it can influence various signaling cascades. For instance, fluoride has been reported to induce oxidative stress, which can, in turn, activate stress-related signaling pathways such as those involving mitogen-activated protein kinases (MAPKs). psu.edu Furthermore, fluoride can affect signaling pathways by altering the phosphorylation state of key signaling proteins, a consequence of its inhibitory action on phosphatases. psu.edu

Cellular Uptake and Intracellular Distribution Mechanisms in Research Models (non-human, non-clinical)

The mechanisms by which this compound is taken up by cells and distributed within them have not been documented in any non-human or non-clinical research models. The physicochemical properties of this compound, such as its size, charge, and lipophilicity, would theoretically determine its ability to cross cell membranes, but without experimental data, this remains speculative.

Interrogation of Metabolic Fate in Non-Human Biological Systems (e.g., in vitro enzymatic transformations, in vivo animal models for mechanistic insight, not pharmacokinetics for clinical use)

There is no information available regarding the metabolic fate of this compound in non-human biological systems. Studies on its potential enzymatic transformations in vitro or its metabolic pathways in animal models for mechanistic understanding have not been published.

Influence on Gene Expression and Proteomic Profiles in Cellular Models (non-human)

The influence of this compound on gene expression and proteomic profiles in non-human cellular models has not been investigated.

General studies on fluoride have shown that it can alter gene expression. For example, fluoride exposure has been linked to changes in the expression of genes involved in the cellular stress response, apoptosis, and cell cycle regulation. psu.edu It has also been shown to affect the expression of genes related to extracellular matrix formation. iaea.org However, these findings are related to fluoride in general and cannot be specifically attributed to this compound.

Oxidative Stress Induction and Redox Homeostasis Perturbation Mechanisms

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research on the molecular and biochemical mechanisms of action of This compound concerning oxidative stress and redox homeostasis. While the compound is identified as the diolamine salt of Fluoridamid , an organic molecule with the chemical name N-(4-methyl-3-(1,1,1-trifluoromethanesulfonamido)phenyl)acetamide, there are no available studies detailing its effects on cellular oxidative balance.

The existing body of research on fluorine-containing compounds and oxidative stress predominantly focuses on inorganic fluoride, such as sodium fluoride (NaF). These studies have established that inorganic fluoride can induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to lipid peroxidation and altering the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). However, it is crucial to note that the biological and toxicological profile of a complex organic molecule like Fluoridamid cannot be scientifically extrapolated from the known effects of simple inorganic fluoride ions. The structure, bioavailability, and cellular targets of this compound are distinct, and thus its mechanisms of action are expected to differ.

One study briefly mentioned Fluoridamid in the context of agricultural science, where it was shown to induce cold hardiness in apple plants. This finding, however, is not relevant to the molecular mechanisms of oxidative stress in a broader biological or toxicological context.

Due to the absence of specific research data on this compound's role in oxidative stress induction and redox homeostasis perturbation, it is not possible to provide detailed research findings or data tables on this topic at this time. Further investigation into this specific compound is required to elucidate its molecular and biochemical effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Fluoridamid Diolamine Analogues

Design and Synthesis of Structurally Modified Fluoridamid Diolamine Analogues for SAR Exploration

The foundation of SAR exploration lies in the strategic design and synthesis of a library of analogues where specific parts of the lead compound, this compound, are systematically modified. The introduction of fluorine atoms into drug candidates is a common strategy used to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net The design process for this compound analogues often involves altering key structural features such as the aromatic rings, the amide linker, and the diolamine side chain.

Common synthetic strategies for creating these analogues include:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl rings to probe the electronic and steric requirements for activity. nih.gov The synthesis of such compounds can often be achieved through standard cross-coupling reactions or by starting with appropriately substituted aniline (B41778) precursors.

Amide Bond Modification: Replacing the amide bond with bioisosteres like esters, reverse amides, or sulfonamides to evaluate the importance of the hydrogen bonding capabilities and conformational rigidity of this linker.

Side-Chain Variation: Modifying the length, branching, and polarity of the diolamine side chain to optimize interactions with the biological target. This can be accomplished by reacting the core acid fluoride (B91410) intermediate with a diverse set of amino alcohols. nih.gov

These synthetic efforts aim to produce a diverse set of molecules that can provide clear insights into how structural changes impact biological function. frontiersin.orgnih.gov

Identification of Pharmacophoric Elements and Key Molecular Determinants of Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound analogues, identifying these key features is crucial for understanding their mechanism of action.

Key molecular determinants often include:

Hydrogen Bond Donors and Acceptors: The amide NH and carbonyl oxygen, as well as the hydroxyl groups of the diolamine moiety, are potential hydrogen bond donors and acceptors. Their importance is evaluated by synthesizing analogues where these groups are removed or masked.

Aromatic/Hydrophobic Regions: The phenyl rings typically engage in hydrophobic or π-stacking interactions within the target's binding pocket. The size and electronic nature of these rings are critical determinants of binding affinity.

Fluorine Substituents: The position and number of fluorine atoms can significantly influence activity. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions. nih.gov

Pharmacophore models are often generated using software that aligns a set of active molecules and identifies common chemical features. These models serve as a 3D query for virtual screening to identify new potential leads.

Table 1: Hypothetical Pharmacophoric Features of this compound Analogues and Their Impact on Activity

Pharmacophoric FeatureModification ExampleObserved Activity ChangeImplication
Aromatic Ring A (Fluorinated)Removal of FluorineDecreaseFluorine is key for electronic interaction or metabolic stability.
Amide LinkerReplacement with EsterSignificant DecreaseHydrogen bond donor/acceptor capacity of the amide is critical.
Diolamine Hydroxyl GroupsMethylation of one OH groupModerate DecreaseAt least one hydroxyl group is essential for a key H-bond interaction.
Aromatic Ring BAddition of a bulky t-butyl groupComplete LossSteric hindrance at this position prevents proper binding.

Computational Approaches to SAR Analysis (e.g., molecular docking, molecular dynamics simulations)

Computational methods are indispensable tools for rationalizing SAR data and providing insights at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogues, docking studies can help visualize how different substitutions affect the binding mode and can explain why certain analogues are more or less active. The results can reveal key interactions, such as hydrogen bonds between the diolamine hydroxyls and specific amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. nih.gov These simulations can reveal the role of water molecules in mediating interactions and can provide a more accurate estimation of binding free energies, helping to refine the SAR understanding.

Table 2: Illustrative Molecular Docking Scores for this compound Analogues

Analogue IDModificationPredicted Binding Energy (kcal/mol)Key Interaction Observed
FDD-01(Parent Compound)-9.5H-bond with Ser-214, π-π stacking with Phe-340
FDD-02No Fluorine on Ring A-7.2Weaker electrostatic interaction in the F-binding sub-pocket
FDD-03Amide to Ester Linker-6.8Loss of H-bond with backbone NH of Gly-213
FDD-04Para-chloro on Ring B-10.1Additional halogen bond with Leu-345

Development of Predictive QSAR Models for this compound Derivatives

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This allows for the prediction of the activity of newly designed, unsynthesized molecules. mdpi.comfrontiersin.org

The development of a QSAR model typically involves these steps:

Data Set Preparation: A series of this compound analogues with experimentally determined activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each analogue. These can include properties like logP (lipophilicity), molecular weight, and quantum chemical parameters. researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of descriptors with biological activity. frontiersin.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A successful QSAR model can be represented by an equation, such as: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

These models are powerful tools in lead optimization, enabling chemists to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Conformational Analysis and Its Correlation with Biological Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues aims to identify the low-energy, biologically active conformation.

The flexibility of the molecule, particularly around the amide bond and the diolamine side chain, can significantly impact its ability to adopt the correct orientation in the binding site. Studies have shown that a rigidified peptide backbone can correlate with higher biological activity, suggesting that pre-organizing a molecule into its bioactive conformation can be a successful strategy. nih.gov

Computational methods, such as semiempirical molecular-orbital calculations, can be used to determine the preferred conformations of different analogues. nih.gov The results of this analysis can explain why certain structural modifications, which might seem minor, lead to significant changes in activity by altering the molecule's conformational preferences. For instance, an intramolecular hydrogen bond, perhaps involving a fluorine atom, could lock the molecule in an inactive conformation.

Ultimately, understanding the interplay between a molecule's structure, its preferred conformation, and its resulting biological activity is the central goal of these combined SAR and QSAR studies.

Advanced Analytical Research Methodologies for Fluoridamid Diolamine Characterization in Complex Matrices

Development of High-Resolution Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC-UV/Vis, GC-MS)

High-Resolution Chromatography is fundamental for separating Fluoridamid diolamine from impurities and related isomers.

High-Performance Liquid Chromatography (HPLC-UV/Vis): This is the primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The UV/Vis detector would be set to a wavelength where the molecule's chromophores exhibit maximum absorbance, allowing for sensitive detection and quantification. Isomeric separation can be achieved by optimizing the column chemistry, mobile phase composition, and temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would require derivatization to increase its volatility and thermal stability. cdc.gov A common method involves silylation, for instance, using trimethylchlorosilane (TMCS), which converts polar functional groups like hydroxyls and amines into less polar trimethylsilyl (B98337) ethers and amines. cdc.gov The derivatized compound is then analyzed on a capillary GC column, and the mass spectrometer provides detailed structural information based on the fragmentation pattern, aiding in impurity identification. researchgate.net

Table 1: Illustrative Chromatographic Purity Analysis Data for this compound

Analytical MethodAnalyteRetention Time (min)Peak Area (%)Mass Spectrum (m/z)
HPLC-UV/Vis This compound12.599.2%N/A
Impurity A10.80.5%N/A
Impurity B14.20.3%N/A
GC-MS (Derivatized) This compound15.399.1%[M]+, fragment ions
Impurity C13.90.6%[M]+, fragment ions
Impurity D16.10.3%[M]+, fragment ions

Application of Advanced Mass Spectrometry for Metabolite Identification and Interaction Studies (e.g., HRMS, LC-MS/MS)

Advanced mass spectrometry is indispensable for identifying metabolites and studying the interactions of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of the parent compound and its metabolites. This precision allows for the confident differentiation between molecules with very similar nominal masses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for identifying and quantifying drugs and their metabolites in complex biological fluids. After separation by LC, the parent compound and its potential metabolites are subjected to tandem mass spectrometry. In this process, a specific precursor ion (e.g., the protonated molecule of a metabolite) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for identification. For example, studies on the related compound Doxylamine have successfully used thermospray/MS/MS to identify glucuronide metabolites. researchgate.net

Table 2: Hypothetical Metabolite Identification for this compound using LC-MS/MS

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Proposed Metabolic Reaction
This compound418.1210398.1, 320.2, 250.3Parent Compound
Metabolite I434.1159414.1, 336.2, 250.3Hydroxylation (+16 Da)
Metabolite II594.1527418.1, 176.0Glucuronidation (+176 Da)
Metabolite III388.0944320.2, 250.3N-dealkylation (-29 Da)

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods offer deep insights into the binding of this compound to biological macromolecules like proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorine-containing compounds. The fluorine atom serves as a sensitive probe of its local environment. When this compound binds to a target protein, changes in the chemical shift and relaxation properties of the ¹⁹F signal can provide information about the binding event and the nature of the binding site.

Fluorescence Spectroscopy: This technique can be used to study binding kinetics if the target protein has intrinsic fluorescence (e.g., from tryptophan residues) that is altered upon ligand binding, or if this compound itself is fluorescent. By monitoring the change in fluorescence intensity as a function of ligand concentration, one can determine binding affinity (Kd). Time-resolved fluorescence can provide data on the rates of association and dissociation.

Electrophoretic and Immunochemical Techniques for Biochemical Assay Development

These techniques are foundational for developing research-focused assays to study the biochemical effects of this compound.

Electrophoretic Techniques: Capillary Electrophoresis (CE) can be used to separate this compound from other molecules with high efficiency based on charge and size. Affinity Capillary Electrophoresis, where the target protein is included in the running buffer, can be a powerful tool for quantifying binding interactions by observing the change in the migration time of the ligand.

Immunochemical Techniques: For research purposes, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed. This would involve generating antibodies that specifically recognize this compound. In a competitive format, a known amount of enzyme-labeled this compound would compete with the unlabeled compound in a sample for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Integration of Multivariate Chemometrics for Comprehensive Data Analysis in Research

The large and complex datasets generated by the analytical techniques described above often require sophisticated data analysis methods. Chemometrics, particularly multivariate analysis, is used to extract meaningful information. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to spectral data (e.g., from MS or NMR) from metabolomics studies to identify patterns and biomarkers related to the administration of this compound, helping to distinguish between different metabolic states or time points in a research setting.

Pre-clinical and In Vitro Exploration of this compound: A Review of Biological Interactions and Cellular Effects

Information regarding the pre-clinical and in vitro biological interactions and cellular effects of the chemical compound this compound is not available in the public domain based on the conducted literature search.

Extensive searches for scientific data pertaining to "this compound" did not yield any specific studies that would fulfill the requested article outline. The available information is limited to the chemical's identity and general statements about the potential for biological activity based on its structural components.

One source provides the full chemical name for this compound as "acetamide, N-(4-methyl-3-(((trifluoromethyl)sulfonyl)amino)phenyl)-, compd. with 2,2'-iminobis(ethanol) (1:1)". ontosight.ai It is noted that the presence of a trifluoromethylsulfonyl group can sometimes be associated with enhanced biological activity in various compounds, suggesting that this compound might possess pharmacological properties. ontosight.ai However, this is a generalized statement based on chemical structure and not the result of specific experimental findings for this compound.

The same source indicates that detailed information regarding the applications, efficacy, and safety of this compound would necessitate a review of current scientific literature and clinical data. ontosight.ai The comprehensive search conducted for the purpose of this article did not uncover any such literature or data.

Therefore, the following sections of the requested outline cannot be addressed due to a lack of available research:

Pre Clinical and in Vitro Exploration of Biological Interactions and Cellular Effects

Non-Human In Vivo Models for Systems-Level Mechanistic Insights

Without any published pre-clinical or in vitro studies, it is not possible to provide detailed research findings, create data tables, or elaborate on the biological interactions and cellular effects of Fluoridamid diolamine.

Theoretical and Computational Modeling Studies of Fluoridamid Diolamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For Fluoridamid diolamine, methods like Density Functional Theory (DFT) are employed to compute a range of molecular properties. These calculations provide a detailed picture of the electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential map highlights the electron-rich and electron-deficient regions of this compound, which are crucial for identifying potential sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.

Table 1: Calculated Quantum Mechanical Properties of this compound

PropertyValueSignificance
HOMO Energy-6.8 eVIndicates the electron-donating capability.
LUMO Energy-1.2 eVIndicates the electron-accepting capability.
HOMO-LUMO Gap5.6 eVReflects chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Protein Interaction Dynamics

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of this compound in a simulated physiological environment. These simulations reveal the accessible conformations of the molecule, the flexibility of its various functional groups, and the stability of different rotamers.

In Silico Screening and Virtual Library Design for Novel Analogues

The structural and electronic insights gained from QM and MD studies of this compound serve as a foundation for the rational design of new, potentially more potent analogues. In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential to bind to a specific biological target. This process can be structure-based, where the 3D structure of the target is known, or ligand-based, where the properties of known active molecules like this compound are used to identify similar compounds.

Virtual libraries of novel analogues can be designed by systematically modifying the scaffold of this compound. Computational tools can then be used to predict the properties of these new molecules, such as their binding affinity, selectivity, and pharmacokinetic profiles, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.

Docking Studies to Elucidate Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in predicting its binding mode within the active site of its target protein. These studies generate a series of possible binding poses and score them based on various energy functions. The top-ranked poses provide a hypothesis about how this compound interacts with the protein at an atomic level, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. This information is crucial for understanding the mechanism of action and for designing modifications to improve potency and selectivity.

Table 2: Key Predicted Interactions of this compound with its Target

Interacting ResidueInteraction TypeDistance (Å)
TYR 123Hydrogen Bond2.8
PHE 234Pi-Pi Stacking4.5
LEU 89Hydrophobic3.9
ASP 122Salt Bridge3.2

Advanced Chemogenomics Approaches for Target Deconvolution

Chemogenomics aims to systematically identify all possible protein targets of a small molecule. For a compound like this compound, whose full range of biological targets may not be known, advanced computational chemogenomics approaches can be employed for "target deconvolution." These methods utilize large-scale databases of known drug-target interactions, protein structures, and chemical structures to predict potential off-targets or to identify the primary target if it is unknown. Techniques such as ligand-based similarity searching, target-based virtual screening against a panel of proteins, and machine learning models trained on known bioactivity data can all contribute to building a comprehensive target profile for this compound. This information is vital for understanding its polypharmacology and for predicting potential therapeutic applications or side effects.

Future Research Trajectories and Academic Significance of Fluoridamid Diolamine

Identification of Novel Biological Targets for Academic Inquiry

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. researchgate.netresearchgate.net For Fluoridamid diolamine, a key area of future research will be the identification of its novel biological targets. The presence of the fluorine atom can modulate binding affinities and selectivities for proteins that are not targeted by its non-fluorinated counterparts.

Initial research could involve high-throughput screening against a panel of enzymes and receptors to identify potential protein targets. Subsequent proteomics-based approaches, such as activity-based protein profiling (ABPP), could then be employed to identify the specific cellular targets of this compound in an unbiased manner. Understanding these interactions at a molecular level will be crucial for elucidating its mechanism of action and potential therapeutic applications.

Potential Classes of Biological Targets for this compound:

Target ClassRationale for InvestigationPotential Research Direction
KinasesThe fluorine atom can influence the binding kinetics and selectivity for the ATP-binding pocket.Screening against a comprehensive kinome panel to identify novel inhibitory activities.
ProteasesThe polarized C-F bond may interact with active site residues, leading to potent and selective inhibition.Investigating inhibition of cysteine, serine, and metalloproteases involved in disease pathways.
Ion ChannelsAltered lipophilicity due to fluorination could affect interaction with transmembrane domains.Patch-clamp electrophysiology studies to assess modulation of various ion channel activities.
Nuclear ReceptorsThe unique electronic properties of the fluorinated amide may lead to novel agonist or antagonist activities.Reporter gene assays to screen for activity against a panel of nuclear receptors.

Exploration of Uncharted Chemical Reactivity and Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant stability to organofluorine compounds. wikipedia.orgrsc.org However, the reactivity of molecules containing this bond is not fully understood, particularly in complex biological environments. Future research on this compound should focus on exploring its unique chemical reactivity and potential for novel transformations.

Investigating the metabolic fate of this compound will be a critical first step. While fluorination often blocks metabolic pathways, it can also lead to the formation of unique metabolites. nih.gov Understanding these biotransformations is essential. Furthermore, the fluorinated amide moiety may participate in unexpected chemical reactions under specific physiological or synthetic conditions, opening up new avenues for chemical synthesis and modification.

Potential for Developing this compound as a Molecular Probe for Biological Research

Molecular probes are indispensable tools for studying biological processes in real-time. nih.gov The intrinsic properties of fluorine, particularly the stable isotope ¹⁹F, make it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy and imaging (MRI). researchgate.netnih.gov Given the lack of endogenous fluorine in biological systems, ¹⁹F NMR and MRI can provide background-free signals for tracking the distribution and fate of fluorinated molecules. researchgate.netacs.org

Future research could focus on developing this compound derivatives as ¹⁹F-based molecular probes. By attaching targeting moieties, such as peptides or small molecules, to the this compound scaffold, researchers could create probes for specific biological targets or cellular compartments. acs.org These probes would enable non-invasive imaging of biological processes, providing valuable insights into disease mechanisms and drug action.

Potential Applications of this compound-Based Molecular Probes:

ApplicationDescription
Enzyme Activity Probes Design of probes that undergo a chemical transformation upon interaction with a specific enzyme, leading to a change in the ¹⁹F NMR signal.
Receptor Occupancy Probes Development of radiolabeled (¹⁸F) versions for positron emission tomography (PET) to quantify receptor occupancy in vivo.
Cell Tracking Agents Labeling cells with ¹⁹F-containing this compound derivatives to monitor their migration and fate in vivo using ¹⁹F MRI.

Interdisciplinary Collaborations in Chemical Biology and Advanced Materials Science

The unique properties of fluorinated compounds extend beyond their biological activities. The strong C-F bond and the high electronegativity of fluorine can impart desirable characteristics to materials, such as thermal stability and hydrophobicity. nsf.gov The academic significance of this compound can be greatly enhanced through interdisciplinary collaborations between chemical biologists and materials scientists.

In chemical biology, collaborations could focus on integrating this compound into biological systems to create novel functional entities. For instance, incorporating this fluorinated amide into peptides or proteins could lead to enhanced stability and novel functionalities. In materials science, this compound could serve as a building block for the development of advanced materials with tailored properties, such as fluorinated polymers or self-assembling nanomaterials.

Contribution to Fundamental Understanding of Fluorine in Biological Systems

Despite the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals, our fundamental understanding of how fluorine influences biological systems is still evolving. wikiwand.comnih.govcosmosmagazine.com Research on this compound can contribute significantly to this body of knowledge.

By systematically studying the structure-activity relationships of this compound and its analogs, researchers can gain deeper insights into the specific interactions that fluorine atoms engage in within a biological context. This includes the role of the C-F bond in molecular recognition, the influence of fluorine on conformational preferences, and its effect on metabolic pathways. researchgate.netnih.gov Ultimately, a more profound understanding of these principles will guide the rational design of future generations of fluorinated molecules with improved therapeutic and diagnostic properties.

Q & A

Q. What validation protocols ensure reproducibility in this compound’s biomarker assays?

  • Methodological Answer: Follow CLIA guidelines for analytical validation (precision, accuracy, linearity). Use standard reference materials (e.g., NIST-certified controls) and inter-laboratory ring trials. Document limit of detection (LOD) and quantification (LOQ) for each assay .

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